![molecular formula C9H9ClN2O3 B3024551 2-chloro-N-(2-methyl-6-nitrophenyl)acetamide CAS No. 78180-08-2](/img/structure/B3024551.png)
2-chloro-N-(2-methyl-6-nitrophenyl)acetamide
Overview
Description
Scientific Research Applications
Structural Analysis and Molecular Interactions
- Conformational Studies : The conformation of similar compounds, like 2-Chloro-N-(3-Methylphenyl)acetamide, has been studied, revealing details about molecular interactions and structure. These studies show how different groups affect molecular conformation, which is crucial for understanding reactivity and interaction with biological molecules (Gowda et al., 2007).
Pharmaceutical Research
- Antimalarial Activity : Research on related compounds like 5-[(7-Chloro-4-Quinolinyl)Amino]-3-[(Alkylamino)Methyl] [1,1'-Biphenyl]-2-Ols shows the potential for antimalarial activity. These studies provide insights into the design of new drugs with similar structural elements (Werbel et al., 1986).
Environmental and Health Impact
- Environmental Persistence and Metabolism : Research on chloroacetamide herbicides, which are structurally similar, investigates their environmental persistence and metabolism. These studies are essential for understanding the environmental impact and potential health risks of similar compounds (Coleman et al., 2000).
Chemical Synthesis and Industry
- Dye Intermediate Market : Studies like those on 5-Amino-4-Chloro-2,7-Dimethyl-1H-Benzimidazole help understand the industrial applications of similar compounds in dye synthesis. Such research is vital for the chemical industry, particularly in the development and quality control of dyes and pigments (Drabina et al., 2009).
Solvatochromism Studies
- Solvatochromism Research : Studies on the solvatochromic properties of related compounds like N-(4-Methyl-2-Nitrophenyl)acetamide inform about how these molecules interact with solvents. This is important in understanding the behavior of similar compounds in different solvent environments (Krivoruchka et al., 2004).
Photocatalytic Decomposition
- Environmental Remediation : Research on the photoassisted Fenton reaction for decomposing herbicides provides insights into using similar compounds in environmental remediation technologies (Pignatello & Sun, 1995).
Mechanism of Action
Target of Action
It is suggested that the compound may act on penicillin-binding proteins .
Mode of Action
It is suggested that the compound may interact with its targets, possibly penicillin-binding proteins, promoting cell lysis .
Biochemical Pathways
Given its potential interaction with penicillin-binding proteins, it may affect the bacterial cell wall synthesis pathway .
Result of Action
properties
IUPAC Name |
2-chloro-N-(2-methyl-6-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-6-3-2-4-7(12(14)15)9(6)11-8(13)5-10/h2-4H,5H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQVWQLHIHVNGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406602 | |
Record name | 2-chloro-N-(2-methyl-6-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
78180-08-2 | |
Record name | 2-chloro-N-(2-methyl-6-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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